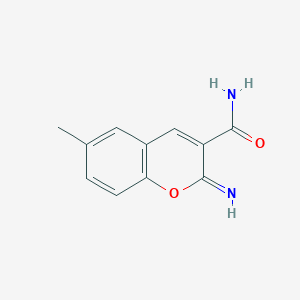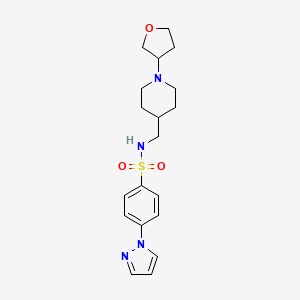![molecular formula C17H15ClN4O B2650364 (3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone CAS No. 1797161-29-5](/img/structure/B2650364.png)
(3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone is a complex organic molecule. It belongs to the class of compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are important scaffolds present in many synthetic drugs . They have been recognized as purine analogs with c-AMP phosphodiesterase inhibitory activity, and as tyrosine kinase inhibitors .
Synthesis Analysis
The synthesis of this compound could involve a Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds . This reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum shows signals at various chemical shifts corresponding to the different types of protons present in the molecule . The 13C NMR spectrum provides information about the different types of carbon atoms present .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, the reaction of aminopyrazoles with dicarbonyls leading to 6-unsubstituted pyrazolo[1,5-a]pyrimidines proceeds competitively and becomes the dominant process under acid-promoted conditions .Physical and Chemical Properties Analysis
The compound is a white solid with a melting point of 332–334 °C (MeOH, decomp.) . The 1H NMR and 13C NMR spectra provide information about the protons and carbon atoms in the molecule .科学的研究の応用
Antimicrobial and Anticancer Applications
A variety of pyrazole derivatives, including those similar in structure to the specified compound, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some compounds have shown higher anticancer activity than reference drugs such as doxorubicin, indicating their potential as novel therapeutic agents against cancer. Additionally, these compounds have exhibited good to excellent antimicrobial activity, suggesting their use in fighting bacterial and fungal infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Enhancement of Compound Solubility and Exposure
Research has also been conducted on developing a suitable formulation for early toxicology and clinical studies of compounds structurally related to the specified chemical, focusing on nonionizable and poorly water-soluble compounds. Studies have aimed at achieving high plasma concentrations in species such as rats, dogs, and humans through solubilized, precipitation-resistant formulations. This is crucial for the successful toxicological and early clinical evaluation of these compounds, which are intended for the treatment of conditions like arrhythmia (Burton et al., 2012).
将来の方向性
Pyrazolopyrimidines are important scaffolds present in many synthetic drugs . Therefore, the synthesis and study of new pyrazolopyrimidines, including (3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone, could be a promising direction for future research in medicinal chemistry .
特性
IUPAC Name |
(3-chlorophenyl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-11-7-16-19-9-13-10-21(6-5-15(13)22(16)20-11)17(23)12-3-2-4-14(18)8-12/h2-4,7-9H,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDGQBZGXFLBKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC(=CC=C4)Cl)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Cyclopropyl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2650281.png)
![2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2650283.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2650288.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2650289.png)
![2-morpholino-2-oxo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2650290.png)
![N-Tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-YL]acetamide hydrochloride](/img/structure/B2650291.png)

![3-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)naphthalene-2-carboxamide](/img/structure/B2650293.png)
![3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene](/img/structure/B2650296.png)





